molecular formula C11H8ClNO2 B14667957 2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime CAS No. 39170-10-0

2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime

Cat. No.: B14667957
CAS No.: 39170-10-0
M. Wt: 221.64 g/mol
InChI Key: NJFUMSDVJZXMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime is a chemical compound with the molecular formula C11H7ClO2. It is known for its unique structure, which includes a furan ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime typically involves the reaction of 5-(4-chlorophenyl)furfural with hydroxylamine hydrochloride. The reaction is carried out in an aqueous ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 5-(4-chlorophenyl)-2-furancarboxylic acid.

    Reduction: Formation of 5-(4-chlorophenyl)-2-furanmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-furancarboxaldehyde
  • 5-(4-Chlorophenyl)-2-furanmethanol
  • 5-(4-Chlorophenyl)-2-furancarboxylic acid

Uniqueness

2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFUMSDVJZXMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357964
Record name 2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39170-10-0
Record name 2-Furancarboxaldehyde, 5-(4-chlorophenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.